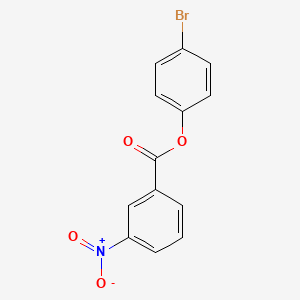

![molecular formula C19H19ClN2O4 B5521133 4-[(3-chloro-4-hydroxyphenyl)acetyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5521133.png)

4-[(3-chloro-4-hydroxyphenyl)acetyl]-1-(2-methoxyphenyl)-2-piperazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Arylpiperazine derivatives have been extensively studied and applied in clinical settings, mainly for the treatment of depression, psychosis, or anxiety. Their synthesis, molecular structure, and properties have been a subject of significant interest due to their varied applications in medicinal chemistry. These compounds undergo extensive metabolism, including N-dealkylation and oxidation, demonstrating a broad range of interactions with biological systems (Caccia, 2007).

Synthesis Analysis

The synthesis of arylpiperazine derivatives involves several key steps, including N-dealkylation, which is predominantly mediated by cytochrome P450 enzymes. These steps are crucial for understanding the metabolic fate of these compounds in biological systems. The formation of 1-aryl-piperazines as metabolites suggests complex pathways that involve extensive tissue distribution and biotransformation (Caccia, 2007).

Molecular Structure Analysis

Arylpiperazine derivatives exhibit a wide variety of molecular structures, contributing to their diverse pharmacological activities. The structure-activity relationship (SAR) of these compounds has been studied to develop safer, selective, and cost-effective anti-mycobacterial agents, among other applications. The piperazine core is a versatile scaffold that can be modified to enhance the biological activity of these molecules (Girase et al., 2020).

Chemical Reactions and Properties

The chemical reactions of arylpiperazine derivatives, including their metabolic pathways such as hydroxylation, oxidation, reduction, dealkylation, N-oxidation, and ether cleavage, reveal the complexity of their interactions with biological systems. Identifying these pathways helps in understanding the potential side effects and toxicities associated with their use (Attwa et al., 2018).

Physical Properties Analysis

The physical properties of arylpiperazine derivatives, including solubility, stability, and molecular conformation, are essential for their pharmacokinetic profiles. These properties are influenced by the substitution patterns on the piperazine nucleus, affecting the medicinal potential of the resultant molecules (Rathi et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different functional groups and the ability to form stable intermediates, determine the therapeutic potential and safety profile of arylpiperazine derivatives. Understanding these properties is crucial for the rational design of drugs containing the piperazine scaffold (Yoshimura et al., 2004).

Applications De Recherche Scientifique

Synthesis and Chemical Characterization

Researchers have developed methods for synthesizing derivatives of piperazine, focusing on optimizing yields and confirming chemical structures through spectroscopic methods. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involved acetylation, reaction with piperazine, and deacetylation steps, achieving a yield over 56.9% and structural confirmation via IR, 1H NMR, and MS (Wang Xiao-shan, 2011).

Pharmacological Applications

Compounds with piperazine motifs have been explored for their pharmacological potential. For example, bis(heteroaryl)piperazines (BHAPs) were synthesized and evaluated as non-nucleoside HIV-1 reverse transcriptase inhibitors, showing significant potency improvement over initial analogs (D. Romero et al., 1994). Additionally, the antihistamine cetirizine, a piperazine derivative, has been effective in treating urticaria and allergic rhinitis due to its selective H1 histamine receptor antagonist properties (John P. Arlette, 1991).

Antimicrobial and Anticonvulsant Activities

Novel 1,2,4-triazole derivatives, including those with piperazine components, have shown antimicrobial activities, with some compounds exhibiting good or moderate activities against test microorganisms (H. Bektaş et al., 2010). Additionally, new kojic acid derivatives with piperazine groups have been synthesized and evaluated for potential anticonvulsant properties, indicating promising activity in preclinical models (M. Aytemi̇r et al., 2010).

Analytical and Synthetic Applications

Electrochemical studies have contributed to the development of analytical methods for detecting aryl piperazine drugs of forensic interest, showcasing the versatility of piperazine derivatives in analytical chemistry (C. Milanesi et al., 2021). Moreover, innovative synthetic approaches have been explored for creating new piperazine-based compounds, such as the electrochemical synthesis of new substituted phenylpiperazines, highlighting the utility of piperazine scaffolds in medicinal chemistry and drug design (D. Nematollahi & A. Amani, 2011).

Propriétés

IUPAC Name |

4-[2-(3-chloro-4-hydroxyphenyl)acetyl]-1-(2-methoxyphenyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O4/c1-26-17-5-3-2-4-15(17)22-9-8-21(12-19(22)25)18(24)11-13-6-7-16(23)14(20)10-13/h2-7,10,23H,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELTXNGGQMGGHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2=O)C(=O)CC3=CC(=C(C=C3)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

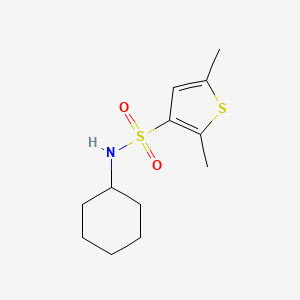

![2-{1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}pyridine](/img/structure/B5521058.png)

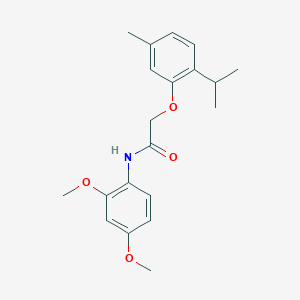

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5521064.png)

![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5521074.png)

![5-(2-chlorophenyl)-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-furamide](/img/structure/B5521091.png)

![N-[2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl]chromane-3-carboxamide](/img/structure/B5521098.png)

![3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B5521112.png)

![N-[(3S*,4R*)-4-isopropyl-1-(6-methyl-2-phenyl-4-pyrimidinyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5521116.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5521136.png)

![4-{5-[(2-fluorobenzyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5521147.png)

![4-[2-(difluoromethoxy)benzoyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5521149.png)

![2-({[3-(acetylamino)benzoyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5521150.png)